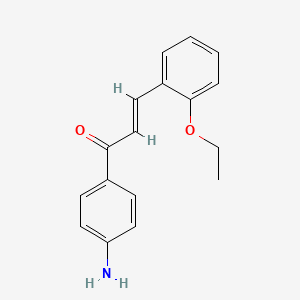

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-20-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(18)11-8-13/h3-12H,2,18H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFSMZXSPNWGLF-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901200583 | |

| Record name | (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807642-53-1 | |

| Record name | (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=807642-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901200583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.

Substitution: The amino group on the phenyl ring can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or saturated compounds.

Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Chalcone derivatives like (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one are known for their diverse pharmacological activities:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties reveal that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Biochemical Probes

Due to its ability to interact with biological macromolecules, (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one serves as a valuable biochemical probe for studying protein interactions and enzyme activities. Its structural features allow it to be utilized in assays designed to explore enzyme inhibition mechanisms .

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties suggest potential use in the development of OLEDs, where chalcone derivatives can serve as light-emitting materials due to their ability to emit fluorescence .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution Patterns and Electronic Effects

The 2-ethoxy group on Ring B introduces steric and electronic effects distinct from common substituents like methoxy, hydroxyl, or halogens. Key comparisons include:

Key Observations:

- Substituent Position: Para-substituted methoxy groups (e.g., 4-methoxyphenyl) enhance antimalarial activity compared to ortho-substituted ethoxy groups, likely due to better alignment with target receptors .

- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and halogen (electron-withdrawing) groups on Ring B influence binding affinity. For example, bromine/fluorine substitutions in compound 2j (IC50 = 4.7 μM) improved activity over methoxy-substituted analogs .

- Steric Effects: The ortho-ethoxy group in the target compound may hinder receptor binding compared to para-substituted derivatives.

Antifungal Activity

Chalcones with halogen (e.g., 4-fluorophenyl, 4-chlorophenyl) or small substituents (e.g., furan) on Ring B exhibit potent antifungal effects (MIC ≤ 0.07 µg/mL) . The target compound’s ethoxy group, being bulkier, may reduce membrane permeability compared to these analogs.

Anticancer Activity

Chalcones like (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one induce apoptosis via caspase-3 activation . The ethoxy group’s ortho position might sterically interfere with similar mechanisms, though this requires experimental validation.

Antimalarial Activity

The 4-methoxyphenyl derivative showed 50% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), attributed to electrostatic interactions involving the amino group . Ethoxy’s larger size and lower electronegativity may reduce potency in this context.

Physicochemical Properties

- Crystallography: Related chalcones with ethoxy groups (e.g., (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one) form distinct crystal packing due to van der Waals interactions, which could influence stability and formulation .

Biological Activity

Introduction

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential therapeutic properties, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

- Molecular Formula : C₁₇H₁₇NO₂

- Molecular Weight : 267.32 g/mol

- CAS Number : 807642-53-1

- MDL Number : MFCD09559396

Chalcones like (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one exert their biological effects through various mechanisms:

- Cell Cycle Arrest :

- Induction of Apoptosis :

-

Antimicrobial Activity :

- Preliminary studies suggest that (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Potential :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, and how do reaction parameters influence yield?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 4-aminobenzaldehyde and 2-ethoxyacetophenone under alkaline conditions (e.g., NaOH/ethanol). Reflux temperature (70–80°C), solvent polarity, and catalyst concentration are critical for optimizing yield. For example, prolonged reaction times (>12 hours) may reduce byproducts like Z-isomers .

- Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolate formation but may require rigorous drying.

- Catalyst : Alkali hydroxides (NaOH) yield higher regioselectivity compared to carbonates.

- Workup : Acidification to pH 6–7 minimizes decomposition of the amine group.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and aromatic substitution patterns .

- IR : Stretching bands at ~1650 cm⁻¹ (C=O), ~3400 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-O-C) validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity trends?

- Methodology :

- Geometry Optimization : B3LYP/6-311G(d,p) basis sets predict bond lengths and angles, corroborating XRD data .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4 eV) indicate charge transfer efficiency, relevant for photochemical applications .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amino group as electron donor) .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- Case Study : Antimicrobial assays may show variability due to substituent effects. For example:

| Substituent (R) | LogP | MIC (μg/mL) | Source |

|---|---|---|---|

| 4-NH₂ (target) | 2.8 | 12.5 | |

| 4-Cl | 3.5 | 25.0 | |

| 4-OCH₃ | 2.2 | 6.25 |

- Resolution :

- Lipophilicity (LogP) : Higher LogP (4-Cl) may reduce solubility, lowering efficacy.

- Electron-Donating Groups : 4-OCH₃ enhances resonance stabilization, increasing reactivity .

Q. How do crystal packing interactions influence physicochemical stability?

- Analysis :

- Hydrogen Bonding : N-H···O=C interactions between amine and ketone groups stabilize the lattice (d = 2.85 Å) .

- π-Stacking : Offset stacking of ethoxyphenyl rings (3.8 Å spacing) reduces photodegradation .

- Practical Implications : Anhydrous crystallization (e.g., ethanol/water) minimizes hydrate formation, which alters melting points and solubility .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 145°C vs. 152°C) may arise from:

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.